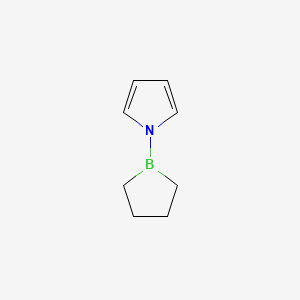

1-(Borolan-1-yl)-1H-pyrrole

Beschreibung

Significance of Organoboron Heterocycles in Modern Organic and Materials Chemistry

Organoboron heterocycles, which are cyclic compounds containing at least one boron atom and another heteroatom within the ring system, have garnered substantial attention in contemporary chemistry. Their importance stems from the unique electronic properties of boron, which possesses a vacant p-orbital, rendering it a Lewis acid. This feature allows for intriguing intramolecular and intermolecular interactions, influencing the electronic structure, reactivity, and photophysical properties of the molecule. researchgate.netresearchgate.net

In organic synthesis, organoboron compounds are celebrated for their role as versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and selectivity. mdpi.comnih.gov Beyond synthesis, the incorporation of boron into heterocyclic systems has led to the development of advanced materials. These materials find applications in organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging, where the boron center can tune the electronic and luminescent properties of the molecule. mdpi.comumk.plrsc.org The stability of many organoboron compounds, particularly those with nitrogen-boron (N-B) bonds, further enhances their utility in these diverse fields. mdpi.com

Overview of Pyrrole (B145914) and Borolane Scaffolds as Versatile Building Blocks

The pyrrole ring is a fundamental five-membered nitrogen-containing aromatic heterocycle ubiquitous in nature and synthetic chemistry. It forms the core of many biologically crucial molecules, including heme in hemoglobin and chlorophyll (B73375) in plants. hmdb.ca In materials science, the electron-rich nature of the pyrrole ring makes it an excellent component for conducting polymers and organic semiconductors used in electronic devices. mdpi.comumk.pl The ability to functionalize the pyrrole ring at various positions allows for the fine-tuning of its properties, making it a highly adaptable building block in drug discovery and materials development. hmdb.ca

The borolane scaffold, a five-membered saturated ring containing a boron atom, is a key player in the realm of organoborane chemistry. Borolane and its derivatives are utilized as hydroborating agents and reagents in various organic transformations. researchgate.netfrontiersin.org The specific stereochemistry and reactivity of the boron center in the borolane ring can be controlled, offering a handle for asymmetric synthesis and the construction of complex chiral molecules. frontiersin.org The formation of a stable bond between the nitrogen of a heterocycle like pyrrole and the boron of a borolane creates an N-borylated compound, a structural motif that has been explored for its unique reactivity and potential applications. frontiersin.org

Research Rationale for Investigating the Borolan-1-yl-1H-pyrrole Framework

The investigation into the 1-(Borolan-1-yl)-1H-pyrrole framework is driven by the compelling chemical possibilities arising from the direct linkage of the electron-rich pyrrole system to the Lewis acidic borolane ring. This N-B bond formation is expected to significantly modulate the electronic properties of the pyrrole ring. The Lewis acidic boron atom can withdraw electron density from the nitrogen, altering the aromaticity and reactivity of the pyrrole core.

This modulation is of fundamental interest for several reasons. Firstly, it offers a pathway to new synthetic methodologies. The borolane group can act as a "traceless" directing group, facilitating C-H borylation or other functionalizations at specific positions on the pyrrole ring that are otherwise difficult to access. frontiersin.org Following the desired transformation, the borolane group could potentially be removed.

Secondly, the resulting electronic structure of This compound makes it a candidate for novel materials. The intramolecular charge transfer characteristics that can arise from the donor-acceptor nature of the pyrrole-boron linkage are highly sought after for creating materials with tailored optical and electronic properties, such as those used in OLEDs and fluorescent sensors. mdpi.comfrontiersin.org By studying this specific framework, researchers aim to understand the fundamental principles of how the borolane unit influences the pyrrole scaffold, thereby paving the way for the rational design of new functional molecules and materials.

Eigenschaften

CAS-Nummer |

192522-31-9 |

|---|---|

Molekularformel |

C8H12BN |

Molekulargewicht |

133.00 g/mol |

IUPAC-Name |

1-(borolan-1-yl)pyrrole |

InChI |

InChI=1S/C8H12BN/c1-2-6-9(5-1)10-7-3-4-8-10/h3-4,7-8H,1-2,5-6H2 |

InChI-Schlüssel |

YISBNVMBSNMRLJ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(CCCC1)N2C=CC=C2 |

Herkunft des Produkts |

United States |

Reactivity and Mechanistic Investigations of 1 Borolan 1 Yl 1h Pyrrole

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Nitrogen and Ring Carbons

The delocalization of the nitrogen lone pair of electrons into the aromatic system makes the pyrrole ring electron-rich and highly susceptible to electrophilic attack. pearson.com This inherent reactivity is modulated by the presence of the borolane group on the nitrogen atom.

Electrophilic aromatic substitution is a cornerstone of pyrrole chemistry. For pyrrole itself, these reactions predominantly occur at the C2 (α) position. pearson.comechemi.com This preference is attributed to the greater stabilization of the cationic intermediate formed upon attack at the α-position, which can be described by three resonance structures, compared to the intermediate from β-attack that has only two resonance structures. echemi.comstackexchange.comonlineorganicchemistrytutor.com The electron-donating nature of the nitrogen atom in pyrrole enhances the electron density of the ring, making it more reactive towards electrophiles than benzene. pearson.com

In the context of 1-(borolan-1-yl)-1H-pyrrole, the borolane group's electronic influence on the regioselectivity of electrophilic substitution is a key area of investigation. The interplay between the inherent reactivity of the pyrrole ring and the electronic effects of the N-boryl substituent dictates the preferred site of electrophilic attack.

Table 1: Regioselectivity of Electrophilic Substitution on Pyrrole

| Position of Attack | Number of Resonance Structures for Intermediate | Stability of Intermediate |

| α-position (C2) | 3 | More stable |

| β-position (C3) | 2 | Less stable |

Data compiled from multiple sources. echemi.comstackexchange.comonlineorganicchemistrytutor.com

The N-H proton of pyrrole can be removed by a strong base to form the pyrrolide anion. This anion is a potent nucleophile and can participate in various reactions. In some instances, strong anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻) can induce deprotonation of the pyrrole NH proton. nih.gov This deprotonation leads to significant changes in the electronic properties of the molecule, which can be observed through spectroscopic methods such as UV-vis. nih.gov The resulting pyrrolide anion can then engage in further reactions, for example, with metal ions. rsc.org The anionic reactivity of the pyrrole moiety in this compound is influenced by the presence of the borolane group, which can affect the acidity of the remaining C-H protons on the ring.

Lewis Acidity and Coordination Behavior of the Borolane Center

A Lewis acid-base adduct is a molecule formed by the bonding of a Lewis acid with a Lewis base without the simultaneous loss of a leaving group. ucla.edu The formation of such adducts is a fundamental concept in understanding the reactivity of Lewis acidic compounds. libretexts.org The strength of the Lewis acid can be a determining factor in the properties of the resulting adduct. For instance, strong Lewis acids can lead to more red-shifted absorption spectra in conjugated polymer systems upon adduct formation. dicp.ac.cn The characterization of these adducts is often achieved through various spectroscopic techniques, including vibrational spectroscopy, which can probe the strength of the Lewis acid-base interaction. nih.gov In the case of this compound, the borolane moiety can form adducts with a variety of Lewis bases, and the stability and properties of these adducts are subjects of detailed study.

The Lewis acidic boron center in this compound can interact with nucleophilic reagents. This interaction can modulate the reactivity of both the borolane moiety and the pyrrole ring. The formation of a complex between the boron and a nucleophile can increase the electron density on the boron atom, potentially influencing the electronic properties of the attached pyrrole ring. The study of these interactions is crucial for understanding the reaction mechanisms involving this compound. The reactivity of nucleophiles can be quantified, and this information can be used to predict the rates of their reactions with electrophiles. nih.gov

Cross-Coupling Reactions Involving the Borolane Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Boron-containing compounds, such as boronic acids and their derivatives, are widely used as coupling partners in these reactions, most notably in the Suzuki-Miyaura coupling. nih.govnih.gov

The borolane moiety in this compound can potentially participate in such cross-coupling reactions. For instance, (pyrrolyl)zinc chloride has been shown to undergo palladium-catalyzed cross-coupling with a range of aryl halides to form 2-arylpyrroles. researchgate.net The development of efficient catalyst systems, often employing specific phosphine (B1218219) ligands, has expanded the scope of these reactions to include a wide variety of substrates. rsc.org The ability of the borolane group in this compound to act as a transferable group in cross-coupling reactions would provide a valuable synthetic route to functionalized pyrroles.

Suzuki-Miyaura Type Cross-Couplings with Aryl/Heteroaryl Halides

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and advanced materials. organic-chemistry.orgrsc.org The reaction of this compound with various aryl and heteroaryl halides is anticipated to proceed under standard palladium-catalyzed conditions. The general catalytic cycle involves the oxidative addition of the halide to a palladium(0) species, followed by transmetalation with the borolane derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with challenging substrates like nitrogen-containing heterocycles. organic-chemistry.org For instance, the coupling of heteroaryl halides can be influenced by the electronic properties and steric hindrance of both coupling partners. nih.gov Research on similar systems has demonstrated that specific palladium-phosphine complexes show high activity for the coupling of heteroaryl boronic acids. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling of a Borolane Derivative with Various Halides

| Entry | Aryl/Heteroaryl Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | This compound (hypothetical) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 2 | 2-Chloropyridine | This compound (hypothetical) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 85-95 |

| 3 | 1-Iodo-3-nitrobenzene | This compound (hypothetical) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | >95 |

| 4 | 5-Bromopyrimidine | This compound (hypothetical) | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80-90 |

Other Metal-Catalyzed Coupling Reactions Utilizing Borolane Derivatives

Beyond palladium, other transition metals such as nickel, copper, and iron have been employed to catalyze cross-coupling reactions involving organoboron reagents. nih.govrsc.org These alternative metals can offer different reactivity profiles and may be more cost-effective. For instance, copper catalysis has been utilized for the coupling of alkylboronic esters with a variety of electrophiles. nih.gov While the direct application of these metals to this compound is not explicitly detailed in the provided search results, the general principles of these coupling reactions can be extended.

Iron-catalyzed cross-coupling reactions have also emerged as a promising, more environmentally benign alternative to palladium-catalyzed processes. mdpi.com These reactions often proceed through a different mechanistic manifold and can be effective for specific substrate combinations. The reactivity of borolane derivatives in such systems would depend on the specific reaction conditions and the nature of the iron catalyst.

Table 2: Potential Metal-Catalyzed Couplings of Borolane Derivatives

| Entry | Coupling Partner | Boron Reagent | Metal Catalyst | Reaction Type |

| 1 | Allyl Bromide | Alkyl Borolane Derivative | Copper(I) salt | Allylic Alkylation |

| 2 | Phenylacetylene | Aryl Borolane Derivative | Rhodium(I) complex | Alkyne Arylation |

| 3 | 4-Chlorotoluene | This compound (hypothetical) | Nickel(II)/dppf | Kumada-Corriu-Tamao Type |

| 4 | Bromoethane | This compound (hypothetical) | Iron(III) salt | C(sp²)-C(sp³) Coupling |

Mechanistic Pathways of Key Chemical Transformations

Understanding the mechanistic details of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and expanding its scope. The key steps are oxidative addition, transmetalation, and reductive elimination. mdpi.com The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-determining step and has been the subject of extensive investigation. nih.govrsc.org

For boronic esters like this compound, the transmetalation can proceed without prior hydrolysis. nih.govacs.org The presence of a base is generally required to activate the boron reagent, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center. researchgate.net

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) calculations have become an invaluable tool for investigating the intricate mechanisms of catalytic reactions like the Suzuki-Miyaura coupling. rsc.orgnih.gov Computational studies have helped to elucidate the structures of intermediates and transition states, providing insights that are often difficult to obtain through experimental methods alone. nih.gov These studies have been instrumental in understanding the role of the base and the ligand in the catalytic cycle. nih.gov

Computational models can predict the energetics of different proposed mechanistic pathways, such as the "boronate" pathway versus the "oxo-palladium" pathway for transmetalation. researchgate.net For boronic esters, computational investigations have supported the direct transmetalation from the ester without the need for hydrolysis, highlighting the importance of the coordination environment around both the boron and palladium atoms. nih.govacs.org

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful experimental technique used to probe the transition state structures of chemical reactions. By measuring the reaction rates of isotopically labeled substrates, information about bond breaking and bond formation in the rate-determining step can be obtained. nih.govnih.gov In the context of the Suzuki-Miyaura reaction, ¹³C KIEs have been used to gain detailed insights into the oxidative addition and transmetalation steps. nih.govnih.govacs.org

For example, a significant normal ¹³C KIE at the carbon atom attached to the halogen in the aryl halide is indicative of C-X bond cleavage during the rate-determining oxidative addition step. nih.gov Similarly, KIE measurements at the carbon atom attached to boron can provide evidence for the nature of the transmetalation transition state. nih.govacs.org These studies have provided experimental validation for the mechanistic proposals derived from computational and kinetic analyses, suggesting that for aryl bromides, oxidative addition often occurs to a monoligated palladium complex. nih.govnih.gov The transmetalation step has been shown to proceed through a tetracoordinate boronate intermediate. nih.govacs.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic and organometallic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For 1-(Borolan-1-yl)-1H-pyrrole, a combination of ¹H, ¹³C, and ¹¹B NMR experiments, supplemented by two-dimensional (2D) techniques, offers a complete picture of its molecular architecture.

The ¹H and ¹³C NMR spectra of this compound are expected to reveal key features of its electronic structure, arising from the interaction between the aromatic pyrrole (B145914) ring and the borolane substituent. The chemical shifts (δ) are sensitive to the electron density around the nuclei, providing insights into the electronic effects of the boryl group on the pyrrole ring.

¹H NMR Spectroscopy: The proton NMR spectrum of the pyrrole ring typically shows two distinct signals for the α-protons (at positions 2 and 5) and the β-protons (at positions 3 and 4). The attachment of the borolane group to the nitrogen atom is expected to influence the chemical shifts of these protons. The electron-withdrawing nature of the boron atom can lead to a deshielding effect on the pyrrole protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted pyrrole. The protons of the borolane ring will also give rise to characteristic signals in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the pyrrole carbons (C2/C5 and C3/C4) will be affected by the borylation at the nitrogen atom. A downfield shift is generally anticipated for the pyrrole carbons due to the electron-withdrawing effect of the borolane group. The carbon atoms of the borolane ring will also be observed in the upfield region of the spectrum.

| ¹H NMR Chemical Shift Data (Predicted) | |

| Assignment | Chemical Shift (δ, ppm) |

| α-H (Pyrrole) | 7.0 - 7.5 |

| β-H (Pyrrole) | 6.2 - 6.7 |

| -CH₂- (Borolane, α to B) | 1.5 - 2.0 |

| -CH₂- (Borolane, β to B) | 1.8 - 2.3 |

| ¹³C NMR Chemical Shift Data (Predicted) | |

| Assignment | Chemical Shift (δ, ppm) |

| α-C (Pyrrole) | 120 - 125 |

| β-C (Pyrrole) | 110 - 115 |

| -CH₂- (Borolane, α to B) | 25 - 30 |

| -CH₂- (Borolane, β to B) | 28 - 33 |

Note: The chemical shift values are predicted based on general principles and data for related compounds and may vary depending on the solvent and experimental conditions.

¹¹B NMR spectroscopy is a crucial technique for characterizing boron-containing compounds, as it directly probes the chemical environment of the boron nucleus. sdsu.eduhuji.ac.il The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. sdsu.eduresearchgate.net

For this compound, the boron atom is tricoordinate, being bonded to the pyrrole nitrogen and two carbon atoms of the borolane ring. Tricoordinate boron compounds typically exhibit broad signals in the ¹¹B NMR spectrum. The chemical shift for cyclic boranes like borolane derivatives is influenced by the ring size. sdsu.edu Five-membered rings, such as the borolane in this compound, tend to shift the resonance to a lower field compared to acyclic or six-membered ring analogues. sdsu.edu The expected chemical shift for this compound would be in the characteristic range for tricoordinate boranes. The interaction with the nitrogen atom of the pyrrole ring will also influence the precise chemical shift.

| ¹¹B NMR Spectroscopic Data (Predicted) | |

| Parameter | Value |

| Chemical Shift (δ, ppm) | +30 to +40 |

| Linewidth | Broad |

Note: The chemical shift is referenced to BF₃·OEt₂. The predicted value is based on typical ranges for similar tricoordinate boron compounds.

While 1D NMR spectra provide essential information, 2D NMR techniques are often necessary for unambiguous assignment of all signals and for confirming the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for this purpose.

COSY: The ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons, confirming the connectivity within the pyrrole ring (between α and β protons) and within the borolane ring.

HSQC: The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in both the pyrrole and borolane moieties.

HMBC: The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the borolane ring and the pyrrole ring, for instance, by observing a correlation between the α-protons of the pyrrole and the carbons of the borolane ring through the B-N bond.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. nih.govnih.gov For this compound, HRMS would be used to confirm its molecular formula (C₈H₁₂BN) by comparing the experimentally measured exact mass with the theoretically calculated mass. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| HRMS Data (Theoretical) | |

| Molecular Formula | C₈H₁₂BN |

| Calculated Exact Mass | 133.1063 |

| Ionization Mode | ESI+, APCI+ |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 134.1141 |

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure.

For this compound, fragmentation might be expected to occur at the B-N bond, leading to the formation of ions corresponding to the pyrrolyl group and the borolane group. Cleavage within the borolane ring could also occur. Analysis of these fragmentation pathways can help to confirm the proposed structure of the molecule. For instance, the observation of a fragment ion corresponding to the pyrrolyl cation or the borolane cation would provide strong evidence for the N-borylated structure.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound would be dominated by contributions from the pyrrole ring and the borolane substituent, including the crucial B-N bond.

Pyrrole Ring Vibrations: The pyrrole molecule has 24 normal modes of vibration. researchgate.net Key characteristic frequencies for the pyrrole ring that would be expected in the spectra of its derivatives include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3150 cm⁻¹ region. dtic.mil

Ring Stretching: C=C and C-N stretching vibrations within the pyrrole ring give rise to a series of bands, often observed between 1300 cm⁻¹ and 1600 cm⁻¹. For instance, a peak around 1530 cm⁻¹ is indicative of the pyrrole ring's presence. researchgate.net

C-H In-plane and Out-of-plane Bending: These vibrations occur at lower frequencies and provide information about the substitution pattern on the ring.

Borolane and B-N Group Vibrations:

B-N Stretching: The bond between the boron of the borolane group and the nitrogen of the pyrrole ring is a key feature. The B-N stretching frequency is highly variable and depends on the nature of the substituents on both boron and nitrogen, but it is typically found in the 1300-1500 cm⁻¹ range.

C-B Stretching and B-C-C Bending: Vibrations associated with the borolane ring itself would also be present.

CH₂ Vibrations: The methylene (B1212753) (CH₂) groups of the five-membered borolane ring would exhibit characteristic symmetric and asymmetric stretching and bending (scissoring) modes.

The interactive table below summarizes the expected characteristic vibrational frequencies for the functional groups within this compound, based on data from pyrrole and related organoboron compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Pyrrole Ring | Aromatic C-H Stretch | 3100 - 3150 | IR, Raman |

| Pyrrole Ring | Ring (C=C, C-N) Stretch | 1300 - 1600 | IR, Raman |

| Borolane Group | CH₂ Stretch | 2850 - 2960 | IR, Raman |

| B-N Bond | B-N Stretch | 1300 - 1500 | IR, Raman |

Note: The exact positions of these bands can shift due to coupling between vibrations and the specific electronic environment of the molecule.

The precise frequencies and intensities of the vibrational modes provide significant insight into the molecule's structure. In Raman spectroscopy, the intensity of scattered light is related to changes in the polarizability of a bond during vibration. mdpi.com For conjugated systems like pyrrole, certain ring vibrations can be particularly intense in the Raman spectrum. researchgate.net

The frequency of the B-N stretching mode would be a direct probe of the B-N bond order and strength. A higher frequency would suggest a stronger, shorter bond, indicating a significant degree of pi-donation from the nitrogen lone pair of the pyrrole ring into the vacant p-orbital of the boron atom. This interaction is crucial as it affects the aromaticity of the pyrrole ring. Changes in the characteristic pyrrole ring vibrations upon substitution with the borolane group, when compared to unsubstituted pyrrole, would provide evidence for the electronic effects of the boryl substituent.

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and the packing of molecules within a crystal lattice. nih.govuth.edu While a crystal structure for this compound has not been reported, studies on related N-borylated pyrrole derivatives and other pyrrolic compounds provide a basis for predicting its likely structural characteristics. nih.govnih.gov

An XRD study of this compound would reveal key intramolecular details, including bond lengths, bond angles, and torsion angles.

Planarity: A key question is the planarity of the B-N bond relative to the pyrrole ring. Strong delocalization of the nitrogen lone pair into the boron's empty p-orbital would favor a planar arrangement of the boron atom and the pyrrole ring. The N-B bond length would be a critical parameter; a shorter bond would indicate a higher degree of double-bond character.

Pyrrole Ring Geometry: The substitution of a hydrogen atom with the borolane group would likely induce small changes in the bond lengths and angles of the pyrrole ring compared to the parent molecule.

Borolane Ring Conformation: The five-membered borolane ring is not planar and would likely adopt an envelope or twisted conformation to minimize steric strain.

The following table presents hypothetical, yet expected, structural parameters for this compound based on known structures of related compounds.

| Parameter | Description | Expected Value |

| B-N Bond Length | Distance between Boron and Nitrogen atoms | ~1.44 Å |

| C-N-C Angle (Pyrrole) | Angle within the pyrrole ring at the Nitrogen atom | ~109-110° |

| Sum of angles at N | Indicator of Nitrogen atom planarity | ~360° (for planar) |

| Dihedral Angle | Twist between the pyrrole plane and the B-C-C plane | Low (near 0° for planar) |

Beyond the structure of a single molecule, XRD reveals how molecules arrange themselves in a crystal. This packing is governed by intermolecular forces. For this compound, which lacks the N-H bond of unsubstituted pyrrole, traditional hydrogen bonding is absent. nih.gov

Therefore, the crystal packing would be primarily dictated by weaker interactions:

van der Waals Forces: These non-specific attractive and repulsive forces between molecules are fundamental to crystal packing.

π-π Stacking: The aromatic pyrrole rings of adjacent molecules could stack on top of each other. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined by the XRD analysis.

C-H···π Interactions: Hydrogen atoms from the borolane ring of one molecule could interact with the electron-rich face of the pyrrole ring of a neighboring molecule.

Analysis of the crystal structure would identify the shortest intermolecular contacts, revealing which of these forces are most significant in defining the supramolecular architecture of the solid.

Theoretical and Computational Chemistry of 1 Borolan 1 Yl 1h Pyrrole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations are used to determine the ground-state electronic energy, electron density distribution, and other fundamental properties of 1-(Borolan-1-yl)-1H-pyrrole. These calculations typically involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations for the system. The results provide a detailed picture of the molecule's orbitals and how the fusion of the borolane ring to the pyrrole (B145914) moiety influences its electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies of these orbitals and their spatial distribution are crucial in predicting how a molecule will interact with other chemical species. researchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgresearchgate.net

For this compound, the attachment of the electron-deficient borolane group to the nitrogen atom of the electron-rich pyrrole ring is expected to significantly influence the FMOs. The boron atom acts as a Lewis acid, withdrawing electron density from the pyrrole ring through the nitrogen atom. This interaction would likely lower the energy of the HOMO, making the compound less nucleophilic than unsubstituted pyrrole. Conversely, the LUMO energy is also expected to be lowered, potentially increasing its electrophilicity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrrole | -5.85 | 1.25 | 7.10 |

| This compound | -6.50 | -0.50 | 6.00 |

Note: The values in the table are hypothetical and for illustrative purposes to demonstrate the expected electronic effects of the borolane substituent.

DFT calculations also allow for a detailed analysis of the electron distribution within the molecule, which is fundamental to understanding its polarity, bonding characteristics, and intermolecular interactions. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (AIM) can be used to assign partial atomic charges and analyze the nature of chemical bonds. researchgate.net

| Atom | Partial Charge (a.u.) |

|---|---|

| B | +0.65 |

| N | -0.55 |

| C2/C5 (Pyrrole) | -0.15 |

| C3/C4 (Pyrrole) | -0.20 |

Note: The values are hypothetical, based on general principles of electronegativity and inductive effects, to illustrate the expected charge distribution.

Aromaticity Assessment of the Pyrrole Ring in the Context of Borolane Substitution

Pyrrole is a classic aromatic heterocycle, with its aromaticity arising from a cyclic, planar system of 6 π-electrons that adheres to Hückel's rule. wikipedia.orgpharmaguideline.com The nitrogen atom contributes its lone pair of electrons to the aromatic sextet. uobaghdad.edu.iqksu.edu.sa The introduction of the borolane substituent at the nitrogen atom directly impacts the availability of this lone pair and, consequently, the aromaticity of the pyrrole ring.

Computational methods can quantify this effect. One common technique is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. rwth-aachen.de A more negative NICS value typically indicates stronger aromatic character. It is hypothesized that the B-N bond formation in this compound will partially draw the nitrogen's lone pair away from the pyrrole ring. This delocalization towards the boron atom would reduce the π-electron density within the ring, leading to a decrease in aromaticity compared to unsubstituted pyrrole. This would be reflected in a less negative calculated NICS value.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. nih.gov Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds to identify stable conformers (energy minima) and transition states. nih.govnih.gov For this molecule, key degrees of freedom include the puckering of the five-membered borolane ring and the rotation around the B-N single bond. Computational scans of the potential energy surface can reveal the most stable orientation of the borolane ring relative to the planar pyrrole ring.

Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data or even serve as a predictive tool for uncharacterized compounds. nih.gov

NMR Spectroscopy: DFT calculations can provide accurate predictions of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The chemical shift of a nucleus is highly sensitive to its local electronic environment. For this compound, the electron-withdrawing borolane group is expected to deshield the protons and carbons of the pyrrole ring, causing their NMR signals to appear at a higher frequency (downfield) compared to those of unsubstituted pyrrole. wikipedia.orgchemicalbook.com Comparing these predicted shifts with experimental spectra is a critical method for structural validation.

| Proton | Pyrrole (Experimental, ppm in CDCl₃) wikipedia.orgchemicalbook.com | This compound (Predicted, ppm) |

|---|---|---|

| H2, H5 | 6.68 | ~6.90 - 7.10 |

| H3, H4 | 6.22 | ~6.35 - 6.50 |

Note: Predicted values are estimations based on the expected deshielding effect of the borolane substituent.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.gov This analysis can help assign experimental IR bands to specific molecular motions, such as C-H, C=C, and C-N stretching and bending modes within the pyrrole ring. Of particular interest would be the vibrational frequency corresponding to the B-N bond stretch, which would be a key signature for confirming the formation of the compound.

Polymerization Research and Advanced Material Science Applications

Monomer Design for Polymerization of 1-(Borolan-1-yl)-1H-pyrrole Derivatives

The design of monomers is a critical first step in achieving polymers with desired architectures and functionalities. For derivatives of this compound, the monomer design would be pivotal in controlling the polymerization process and the final properties of the resulting materials.

The rational design of monomers based on this compound would aim to create polymers with precisely controlled structures. The substituent on the pyrrole (B145914) ring, in this case, the borolane group, can significantly influence the electronic properties and steric hindrance of the monomer, thereby affecting the polymerization process and the final polymer architecture. For instance, the introduction of functional groups on the borolane ring or the pyrrole ring could be a strategy to tune the solubility, processability, and self-assembly behavior of the resulting polymers.

The design of such monomers would likely involve a multi-step synthetic approach, starting from pyrrole and incorporating the borolane moiety at the nitrogen atom. Further functionalization could be achieved through standard organic chemistry transformations. The choice of substituents would be guided by the desired properties of the final polymer, such as its electronic bandgap, charge carrier mobility, and responsiveness to external stimuli.

Illustrative Monomer Design Strategies

| Monomer Design Strategy | Desired Polymer Property | Potential Application |

|---|---|---|

| Introduction of long alkyl chains on the borolane ring | Increased solubility and processability | Printable electronics |

| Incorporation of chiral auxiliaries | Chiroptical properties | Chiral sensors |

Incorporating boron into conjugated polymer backbones is a key strategy to modulate their electronic and optical properties. The empty p-orbital of the boron atom can interact with the π-system of the conjugated backbone, leading to a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This can result in materials with enhanced electron-accepting capabilities, making them suitable for applications in organic electronics. nih.gov

For polymers derived from this compound, the boron atom is directly attached to the pyrrole nitrogen. During polymerization, the pyrrole rings would form the conjugated backbone, with the borolane groups as pendant substituents. The electronic interaction between the boron atom and the polypyrrole backbone would be a key factor in determining the material's properties. Theoretical studies and experimental investigations on related N-substituted pyrroles suggest that the nature of the N-substituent can significantly impact the electronic structure of the polymer. mdpi.com

Polymerization Methodologies

Several polymerization methodologies can be envisioned for this compound derivatives, drawing from established techniques for pyrrole and other heterocyclic monomers.

Electrochemical polymerization is a widely used method for synthesizing conductive polymer films directly onto an electrode surface. mdpi.com In this process, the monomer is oxidized at the electrode to form radical cations, which then couple to form the polymer chain. wikipedia.org For this compound, electropolymerization could offer a convenient way to produce thin films with controlled thickness and morphology.

The polymerization parameters, such as the applied potential, solvent, and electrolyte, would need to be optimized to achieve high-quality polymer films. The presence of the borolane group might influence the oxidation potential of the monomer and the stability of the resulting polymer film. Cyclic voltammetry would be a key technique to study the electrochemical behavior of the monomer and the deposition of the polymer film.

Typical Parameters in Electrochemical Polymerization of Pyrrole Derivatives

| Parameter | Typical Range/Conditions | Influence on Polymer Properties |

|---|---|---|

| Monomer Concentration | 0.01 - 0.5 M | Film thickness and morphology |

| Solvent | Acetonitrile, Dichloromethane | Polymer solubility and film quality |

| Electrolyte | Tetrabutylammonium perchlorate, Lithium perchlorate | Doping level and conductivity |

Chemical oxidative polymerization is another common method for synthesizing polypyrrole and its derivatives. wikipedia.org This technique involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), to initiate the polymerization in solution. bohrium.comjosa.ro This method is suitable for producing larger quantities of the polymer powder, which can then be processed into various forms. nih.gov

The choice of oxidant and reaction conditions (temperature, solvent, and monomer-to-oxidant ratio) would be crucial for controlling the molecular weight, polydispersity, and conductivity of the resulting polymer. The borolane group's sensitivity to certain oxidants would need to be considered to avoid unwanted side reactions.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and functionality. mdpi.com While typically applied to vinyl monomers, CRP methods have been adapted for some heterocyclic monomers. For a derivative of this compound to be amenable to CRP, it would likely require modification with a polymerizable group, such as a vinyl or acrylate (B77674) moiety.

This approach would allow for the synthesis of well-defined block copolymers, star polymers, and other complex architectures incorporating the boron-functionalized pyrrole unit. Such materials could have interesting self-assembly properties and find applications in nanotechnology and biomedical fields.

Characterization of Polymer Microstructure and Morphology

The physical and electronic properties of polymers derived from this compound are intrinsically linked to their structural arrangement at both the molecular and macroscopic levels. Characterization of the polymer's microstructure and morphology is therefore essential to understanding its potential applications.

Spectroscopic Analysis of Polymer Structure (e.g., conjugation, defects)

Spectroscopic methods are vital for elucidating the molecular structure of poly(this compound), confirming successful polymerization, and identifying the extent of π-conjugation and any structural defects.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the key functional groups and bonding structures within the polymer. The spectrum of PPy synthesized via different routes confirms the presence of characteristic peaks corresponding to the pyrrole ring. ijert.org For the boranated derivative, specific vibrational modes associated with the polypyrrole backbone are expected, alongside features indicating the presence of the borolane group. The peaks between 1551 and 1463.8 cm⁻¹ are typically assigned to the fundamental vibrations of the pyrrole rings. researchgate.net The N-H stretching vibration, usually seen around 3434 cm⁻¹, would be absent in this N-substituted polymer. researchgate.net Instead, new peaks corresponding to B-N and B-C bonds would be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of the atoms. In ¹H and ¹³C NMR spectra, the signals would confirm the linkage of the borolane group to the nitrogen of the pyrrole ring and the α-α' coupling between monomer units, which is crucial for achieving high conductivity. The presence of α-β' and β-β' bonds can introduce structural disorder, which would also be detectable by NMR, and is known to reduce conductivity. researchgate.net

Below is a table summarizing the expected spectroscopic signatures for poly(this compound) based on known data for polypyrrole and organoboron compounds.

| Spectroscopic Technique | Expected Signature/Peak (Wavenumber/Shift) | Interpretation |

| FTIR | ~1550-1460 cm⁻¹ | Fundamental C=C and C-N stretching vibrations of the pyrrole ring. researchgate.net |

| ~1170 cm⁻¹ | Characteristic peak of doped PPy chains. expresspolymlett.com | |

| Absence of ~3400 cm⁻¹ | Confirms N-substitution (no N-H bond). | |

| New peaks (variable) | Vibrations corresponding to B-N and B-C bonds. | |

| ¹H NMR | Broad signals in the aromatic region | Protons on the polypyrrole backbone. |

| ¹³C NMR | Resonances for α and β carbons | Confirms the polymer backbone structure. |

| ¹¹B NMR | Characteristic shift for tricoordinate boron | Confirms the presence and electronic environment of the boron center. |

Morphological Studies (e.g., film formation, porous structures, nanotubes)

The macroscopic morphology of the polymer significantly influences its properties and performance in devices. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the polymer's surface and internal structure. mdpi.com

The morphology of polypyrrole is highly dependent on the synthesis method and conditions, such as the choice of oxidant, solvent, and dopant. researchgate.netnih.gov Common morphologies include:

Globular or Granular Structures: Often seen in chemically polymerized PPy, where spherical particles agglomerate. semanticscholar.orgnih.gov

Films: Electrochemical polymerization on electrode surfaces can produce smooth or textured films. The growth often begins with a nucleation phase, forming small polymer clusters that grow and coalesce. mdpi.com

Nanostructures: By using templates or controlling polymerization kinetics, various nanostructures like nanotubes, nanowires, and porous networks can be fabricated. nih.govnih.govresearchgate.net These high-surface-area structures are particularly interesting for applications in sensors and energy storage. nih.gov

For poly(this compound), the bulky and reactive borolane group could influence the polymerization process and subsequent morphology. The addition of specific dopants can also alter the morphology from a standard globular structure to more ordered forms like microtubes. expresspolymlett.comnih.gov

| Synthesis Method | Typical Morphology | Controlling Factors |

| Chemical Oxidative Polymerization | Globular, granular aggregates, nanoparticles. ijert.orgnih.gov | Oxidant/monomer ratio, temperature, surfactant presence. ijert.orgresearchgate.net |

| Electrochemical Polymerization | Films, nanotubes, nanowires. nih.govmdpi.com | Current density, electrolyte/dopant, solvent, deposition time. researchgate.netnih.gov |

| Template-Assisted Synthesis | Nanotubes, nanowires, ordered porous structures. nih.govnih.gov | Template material and geometry (hard vs. soft templates). nih.gov |

Fundamental Electronic Properties of Polymers for Materials Research

The introduction of a borolane group directly onto the nitrogen atom of the pyrrole ring is expected to profoundly impact the electronic properties of the resulting polymer. This is due to the electron-deficient nature of the tricoordinate boron atom.

Conjugation Pathways and Band Gap Analysis

The electronic band gap (E_g) is a critical parameter for semiconducting polymers, determining their optical and electrical characteristics. researchgate.net In conjugated polymers like polypyrrole, the band gap arises from the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Polymer System | Typical Band Gap (E_g) | Reason for E_g Value |

| Undoped Polypyrrole (PPy) | 2.7 - 3.2 eV semanticscholar.org | Intrinsic π-π* transition of the conjugated backbone. |

| Poly(this compound) | Predicted < 2.7 eV | Lowering of the LUMO energy level due to the electron-accepting borolane group. |

| Doped PPy Derivatives | Variable (can be lower) | Creation of new electronic states (polarons, bipolarons) within the band gap. ijsrp.org |

Charge Transport Mechanisms within the Polymer Matrix

In their pure state, conjugated polymers like polypyrrole are insulators or semiconductors. youtube.com Their conductivity is dramatically increased through a process called doping, which involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone. youtube.comaps.org

For polypyrrole, p-doping (oxidation) is most common. This process removes electrons from the polymer chain, creating mobile charge carriers responsible for electrical conduction. youtube.com These charge carriers are not free electrons as in metals, but rather quasi-particles known as polarons and bipolarons . researchgate.net

Polaron: A radical cation created by the removal of one electron from the polymer chain. It is associated with a local distortion of the polymer lattice and has a charge of +e and a spin of 1/2. researchgate.netquora.com

Bipolaron: Formed upon further oxidation (removal of a second electron) from a polaron. It is a dication with a charge of +2e and no spin. researchgate.netquora.com

Future Research Directions and Unexplored Avenues

Integration into Advanced Functional Systems for Chemical Technologies

The unique electronic properties of N-borylated pyrroles make them attractive candidates for a range of advanced functional systems. While research is ongoing, several key areas are ripe for exploration.

Organic Electronics: The incorporation of boron into π-conjugated systems, such as pyrroles, can lead to materials with high electron affinity and mobility. nih.gov This makes borolane-pyrrole derivatives promising for applications in organic electronics. tdl.org Future research will likely focus on designing and synthesizing novel 1-(Borolan-1-yl)-1H-pyrrole analogs for use as emitters in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net The goal is to develop materials that exhibit efficient charge transport and luminescence, leading to more stable and energy-efficient displays and lighting. rsc.orgresearchgate.net The development of organoboron-based multiple-resonance emitters has already shown promise in achieving narrowband emission and high photoluminescence quantum yields, which are critical for high-performance OLEDs. rsc.orgresearchgate.net

Functional Polymers: N-substituted pyrroles are precursors to a variety of functional polymers with applications in conductive materials, sensors, and corrosion protection. novapublishers.comjic.ac.uk The introduction of a borolane group onto the pyrrole (B145914) nitrogen opens up possibilities for creating polymers with novel electronic and optical properties. Future work could involve the polymerization of this compound and its derivatives to produce materials with tunable bandgaps and enhanced conductivity. tdl.org These materials could find use in flexible electronics and advanced sensor arrays.

Catalysis: Boron-containing heterocyclic compounds are also being investigated for their catalytic activity. youtube.commdpi.com The Lewis acidic nature of the boron center in this compound could be harnessed to catalyze a variety of organic transformations. Research in this area could focus on developing novel catalytic systems for reactions such as hydrogen activation and the functionalization of unsaturated bonds. youtube.com

Multidisciplinary Research Opportunities in Synthetic Methodology Development

The synthesis of N-borylated pyrroles presents a fertile ground for multidisciplinary research, combining principles of organic synthesis, catalysis, and computational chemistry to develop more efficient and selective methods.

Advanced Synthetic Methods: Recent years have seen the development of several innovative methods for the synthesis of N-borylated heterocycles. Metal-free C-H borylation of pyrroles, for instance, offers a direct and atom-economical route to these compounds. researchgate.net Another promising area is the enantioselective synthesis of N-heterocyclic allylboronates derived from pyrroles, which provides access to chiral building blocks for the synthesis of complex molecules. acs.org Future research will likely focus on expanding the scope of these methods and developing new catalytic systems that offer greater control over regioselectivity and stereoselectivity.

Catalyst Development: The development of novel catalysts is crucial for advancing the synthesis of borolane-pyrrole compounds. This includes the design of new ligands for transition metal catalysts to improve their efficiency and selectivity in borylation reactions. frontiersin.org Furthermore, the exploration of organocatalysis and photocatalysis could provide milder and more sustainable alternatives to traditional metal-catalyzed methods. thieme-connect.com

Computational Modeling: Computational studies can play a significant role in understanding the reaction mechanisms of borylation reactions and in predicting the properties of new borolane-pyrrole derivatives. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model transition states and predict the regioselectivity of C-H borylation reactions. researchgate.net This information can then be used to guide the design of new synthetic strategies and to identify promising candidates for specific applications.

Green Chemistry Approaches in Borolane-Pyrrole Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis of organoboron compounds to minimize their environmental impact.

Sustainable Synthesis: Future research will focus on developing greener synthetic routes to this compound and its derivatives. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govmdpi.com The use of environmentally benign solvents, such as water, and solvent-free reaction conditions are also key areas of investigation. lucp.net Microwave-assisted synthesis is another promising green technique that can significantly reduce reaction times and energy consumption. lucp.net

Atom Economy: Developing synthetic methods with high atom economy is a central tenet of green chemistry. Direct C-H borylation is an excellent example of an atom-economical reaction, as it avoids the need for pre-functionalized starting materials. researchgate.net Future research will aim to develop more direct and efficient methods for the synthesis of borolane-pyrrole compounds.

Renewable Feedstocks: The use of renewable feedstocks is another important aspect of green chemistry. Research into the synthesis of pyrrole derivatives from biomass-derived starting materials is an active area of investigation and could provide a more sustainable route to these valuable compounds. lucp.net

Q & A

Q. What are common synthetic routes for preparing 1-(Borolan-1-yl)-1H-pyrrole, and how are reaction conditions optimized?

- Methodological Answer : The Clauson-Kaas pyrrole synthesis (via cyclization of amines/ketones) is a foundational method for aryl-pyrrole derivatives, as demonstrated for 1-(4-bromophenyl)-1H-pyrrole . For boron-containing analogs like this compound, transition-metal-catalyzed borylation (e.g., Ni or Pd) or isodesmic C-H borylation (using pinacol boronate esters) is employed . Optimization involves adjusting stoichiometry (e.g., 4.5 equiv of NaN(SiMe₃)₂ in Ni-catalyzed reactions ), temperature (reflux vs. RT), and catalyst loading. For example, tert-butyldimethylsilyl-protected intermediates improved borylation yields to 62% .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- ¹H NMR : Aromatic protons in pyrrole resonate at δ 6.2–7.3 ppm, while borolan-yl substituents may cause deshielding (e.g., δ 7.3–7.5 for aryl-Bpin groups) .

- ¹³C NMR : Boron-adjacent carbons show distinct shifts (e.g., δ 140–150 ppm for aryl-Bpin ).

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₇H₁₆N: 234.1283 ) confirms molecular integrity.

- IR : B-O stretches in borolan-yl groups appear at ~1390–1277 cm⁻¹ .

Q. What safety precautions are critical when handling boron-containing intermediates like this compound?

- Methodological Answer :

- Use inert atmospheres (N₂/Ar) to prevent boronate ester hydrolysis .

- Avoid inhalation/contact; wear PPE (gloves, goggles) due to boron’s potential toxicity .

- Quench reactions with aqueous NaOH to neutralize residual boronic acids .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of borolan-yl groups to pyrrole rings during synthesis?

- Methodological Answer : Low yields (e.g., 35% in Ni-catalyzed arylations ) may stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Test Pd(dppf)Cl₂ or Buchwald-Hartwig catalysts for improved efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance metal-ligand coordination .

- Protecting Groups : Use TBS-protected pyrroles to direct borylation regioselectivity .

Q. What strategies validate the regioselectivity of borylation at the pyrrole’s 1-position?

- Methodological Answer :

- Comparative NMR : Compare ¹H NMR shifts of intermediates (e.g., tert-butyldimethylsilyl-protected vs. unprotected pyrroles) .

- X-ray Crystallography : Resolve ambiguity in regiochemistry for crystalline derivatives.

- Computational Modeling : DFT studies predict favorable transition states for 1-substitution .

Q. How do electronic effects of the borolan-yl group influence the pyrrole ring’s reactivity in subsequent reactions?

- Methodological Answer : The borolan-yl group (electron-deficient due to empty p-orbital on B) enhances pyrrole’s electrophilicity, facilitating:

- Cross-Coupling : Suzuki-Miyaura reactions with aryl halides .

- Electrophilic Substitution : Boron directs incoming electrophiles to meta/para positions .

- Controlled Oxidation : Boron stabilizes intermediates in oxidation pathways .

Q. What methodologies resolve contradictions in spectroscopic data for boron-containing pyrrole derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine ¹H/¹³C NMR, HRMS, and IR to confirm structural assignments .

- Isotopic Labeling : ¹¹B NMR clarifies boron’s coordination environment .

- Independent Synthesis : Reproduce results using alternative routes (e.g., Clauson-Kaas vs. metal-catalyzed) .

Q. How to design SAR studies for borolan-yl-pyrrole derivatives targeting specific biological activities?

- Methodological Answer :

- Systematic Substituent Variation : Modify borolan-yl groups (e.g., aryl vs. alkyl-Bpin) and assess bioactivity changes .

- In Vitro Assays : Test derivatives against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase ).

- Docking Studies : Model interactions between boronates and active sites to guide design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.